REACTION_CXSMILES
|
C[N:2](C)[NH:3][C:4](=[O:19])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.NN.O>>[C:12]1([C:11]2[C:6]3[C:5](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:4](=[O:19])[NH:3][N:2]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|
|
Name
|
2-benzoyl-benzoic acid N′,N′-dimethyl-hydrazide
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
CN(NC(C1=C(C=CC=C1)C(C1=CC=CC=C1)=O)=O)C
|
Name
|
|
Quantity
|
18 mmol
|
Type
|
reactant
|
Smiles
|
NN.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 hrs at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the excess hydrazine was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by chromatography on silica gel ((1:2) EtOAc:hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NNC(C2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |